3-[2-(2-Methoxyethoxy)ethyl]piperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methoxyethoxy)ethyl]piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
3-[2-(2-Methoxyethoxy)ethyl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-Methoxyethoxy)ethyl)piperidine hydrochloride .
- Icaridin : Another piperidine derivative with insect repellent properties .
Uniqueness
3-[2-(2-Methoxyethoxy)ethyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyethoxyethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-12-7-8-13-6-4-10-3-2-5-11-9-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXUHALVRIRJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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